molecular formula C3H2ClNS B1198822 2-Chlorothiazole CAS No. 3034-52-4

2-Chlorothiazole

Cat. No.: B1198822
CAS No.: 3034-52-4
M. Wt: 119.57 g/mol
InChI Key: KLEYVGWAORGTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with a chlorinating agent. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is often produced using more scalable and cost-effective methods. One such method involves the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions. This process is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

2-Chlorothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothiazole varies depending on its application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. For example, it can inhibit the activity of certain kinases or interact with specific receptors to exert its effects. The molecular targets and pathways involved are specific to the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEYVGWAORGTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184428
Record name 2-Chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-52-4
Record name 2-Chlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2DNZ4W48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorothiazole
Reactant of Route 2
Reactant of Route 2
2-Chlorothiazole
Reactant of Route 3
2-Chlorothiazole
Reactant of Route 4
2-Chlorothiazole
Reactant of Route 5
2-Chlorothiazole
Reactant of Route 6
2-Chlorothiazole
Customer
Q & A

ANone: 2-Chlorothiazole has the molecular formula C3H2ClNS and a molecular weight of 121.58 g/mol.

A: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize this compound and its derivatives. [, , ]

A: The chlorine atom in this compound exhibits significant reactivity towards nucleophiles, particularly in the presence of strong bases. [, , ] This reactivity enables the preparation of a wide range of substituted thiazole derivatives.

A: this compound readily undergoes nucleophilic aromatic substitution with benzenethiolate ions in methanol. [] It can also react with carbanion nucleophiles, [] enabling the synthesis of diverse thiazole derivatives.

A: One example is its use in the synthesis of tetrahydronaphthalen-6-ylthiazole derivatives, some of which have shown anticancer activity in vitro. [] Additionally, this compound serves as a starting material for the preparation of 2-(N,N-dialkylamino)thiazol-5-yl aldehydes and ketones. [, ]

A: Studies on substituted 2-chlorothiazoles have revealed the impact of substituents on biological activity. For instance, incorporating a tetrahydronaphthalen-6-yl moiety led to promising anticancer activity. [] Further research exploring different substituents is crucial to optimize desired biological effects.

ANone: Derivatives of this compound find use in various fields:

  • Insecticides: Researchers are exploring novel alkyl sulfoximine derivatives synthesized from 2-chloro-5-halomethyl-1,3-thiazole for their insecticidal potential. []
  • Perovskite Solar Cells: this compound-4-carboxylic acid has shown promise in enhancing the efficiency and stability of perovskite solar cells by passivating defects in the perovskite film. []

ANone: While the provided abstracts didn't focus on catalytic properties, the reactivity of this compound makes it a potential candidate for exploring catalytic applications. Further research is needed in this area.

A: Although not explicitly mentioned in the abstracts, computational methods like density functional theory (DFT) can be used to study the electronic properties, reactivity, and reaction mechanisms of this compound and its derivatives. [] QSAR models can also be developed to predict the biological activity of new thiazole derivatives.

ANone: Common techniques include:

  • Spectroscopy: NMR, IR, and Mass Spectrometry. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.